molecular formula C11H11F3O B13040243 1-[3-(Trifluoromethyl)phenyl]-2-butanone

1-[3-(Trifluoromethyl)phenyl]-2-butanone

Cat. No.: B13040243
M. Wt: 216.20 g/mol
InChI Key: KDBPGWFKRWWBOS-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-2-butanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]-2-butanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]-2-butanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(3-Trifluoromethylphenyl)ethanol
  • 1-(3-Trifluoromethylphenyl)ethanone
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness: 1-[3-(Trifluoromethyl)phenyl]-2-butanone is unique due to its specific structural features, including the trifluoromethyl group and the butanone moiety. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity, stability, or biological activity .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]butan-2-one

InChI

InChI=1S/C11H11F3O/c1-2-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3

InChI Key

KDBPGWFKRWWBOS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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